3-(Benzo[D][1,3]dioxol-5-YL)-1-phenyl-1H-pyrazole-4-carbaldehyde

COX-2 inhibition 5-LOX inhibition anti-inflammatory scaffold design

3-(Benzo[D][1,3]dioxol-5-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 1004451-69-7) is a heterobifunctional building block belonging to the 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde family, distinguished by a benzodioxole (methylenedioxyphenyl) substituent at the pyrazole C3 position. With molecular formula C₁₇H₁₂N₂O₃ and molecular weight 292.29 g·mol⁻¹, the compound bears a reactive 4-formyl group enabling condensation chemistry (Schiff base, Knoevenagel, Vilsmeier–Haack follow-up) while the benzodioxole moiety confers unique electronic and hydrogen-bonding characteristics relative to simple phenyl or halogenated aryl analogs.

Molecular Formula C17H12N2O3
Molecular Weight 292.29 g/mol
CAS No. 1004451-69-7
Cat. No. B3197238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzo[D][1,3]dioxol-5-YL)-1-phenyl-1H-pyrazole-4-carbaldehyde
CAS1004451-69-7
Molecular FormulaC17H12N2O3
Molecular Weight292.29 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=NN(C=C3C=O)C4=CC=CC=C4
InChIInChI=1S/C17H12N2O3/c20-10-13-9-19(14-4-2-1-3-5-14)18-17(13)12-6-7-15-16(8-12)22-11-21-15/h1-10H,11H2
InChIKeyIVFWJLCVAHTFCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Benzo[D][1,3]dioxol-5-YL)-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 1004451-69-7): Structural Identity & Procurement-Relevant Profile


3-(Benzo[D][1,3]dioxol-5-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 1004451-69-7) is a heterobifunctional building block belonging to the 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde family, distinguished by a benzodioxole (methylenedioxyphenyl) substituent at the pyrazole C3 position [1]. With molecular formula C₁₇H₁₂N₂O₃ and molecular weight 292.29 g·mol⁻¹, the compound bears a reactive 4-formyl group enabling condensation chemistry (Schiff base, Knoevenagel, Vilsmeier–Haack follow-up) while the benzodioxole moiety confers unique electronic and hydrogen-bonding characteristics relative to simple phenyl or halogenated aryl analogs [2]. Commercially available purity specifications range from 95% to 97% (HPLC/GC) across multiple suppliers, with pricing indicative of a specialty heterocyclic aldehyde positioned for medicinal chemistry and probe development applications .

Why Generic 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes Cannot Replace 1004451-69-7 in Benzodioxole-Directed Programs


The 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde scaffold is populated by numerous analogs bearing phenyl, 4-chlorophenyl, 4-methoxyphenyl, or 2,4-dihalophenyl substituents at the C3 position; yet simple aryl replacement fails when the benzodioxole moiety is structurally required for target engagement or metabolic phenotype. The methylenedioxy ring system in 1004451-69-7 functions as a conformationally constrained catechol bioisostere, providing two hydrogen-bond-acceptor oxygens with a fixed spatial orientation that is absent in 4-methoxyphenyl or 4-chlorophenyl analogs [1]. In benzodioxole–pyrazole hybrids evaluated for COX-1/COX-2/5-LOX inhibition, the benzodioxole nucleus was essential for dual enzyme inhibition; the lead compound (26) achieved COX-2 IC₅₀ = 0.33 µM and 5-LOX IC₅₀ = 3.11 µM, a dual inhibitory profile not reproduced by corresponding phenyl-substituted pyrazole analogs lacking the benzodioxole oxygen pattern [2]. The aldehyde handle at C4 further differentiates this compound from reduced (alcohol) or oxidized (acid) congeners, preserving latent reactivity for on-demand diversification into Schiff bases, hydrazones, and Knoevenagel adducts without pre-installed functional group interconversion [3].

Quantitative Differentiation Evidence for 3-(Benzo[D][1,3]dioxol-5-YL)-1-phenyl-1H-pyrazole-4-carbaldehyde (1004451-69-7)


Benzodioxole vs. Phenyl C3-Substituent: Dual COX-2/5-LOX Inhibitory Capacity Unique to the Methylenedioxy Scaffold

In a systematic evaluation of benzodioxole–pyrazole hybrids, compound 26—a close structural congener of 1004451-69-7 retaining the identical benzodioxole-pyrazole-aldehyde core architecture—exhibited potent dual COX-2/5-LOX inhibition with IC₅₀ values of 0.33 µM (COX-2) and 3.11 µM (5-LOX), alongside high COX-1/COX-2 selectivity [1]. By contrast, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde derivatives (lacking the benzodioxole oxygen motif) evaluated under comparable COX-2 enzymatic assays showed substantially weaker inhibition, with reported IC₅₀ values exceeding 300 µM against COX-2 in multiple analogs [2]. The 1,3-benzodioxole ring contributes two strategically positioned oxygen atoms capable of hydrogen-bonding with Arg120 and Tyr355 in the COX-2 active site, a binding interaction that is structurally precluded in the 4-chlorophenyl analog (CAS 36663-00-0) and the 4-methoxyphenyl analog (CAS 36640-42-3), where only a single H-bond acceptor (Cl or OMe) is available at disparate geometry [1].

COX-2 inhibition 5-LOX inhibition anti-inflammatory scaffold design

Benzodioxole-Containing Pyrazoles Exhibit Superior Antiproliferative Potency vs. Non-Benzodioxole Analogs in MCF-7 Breast Cancer Models

Benzodioxole-bearing thiazolyl-pyrazoline derivatives, synthesized from benzodioxole-pyrazole aldehyde precursors structurally analogous to 1004451-69-7, demonstrated potent antiproliferative activity. Compound C6 displayed HER-2 IC₅₀ = 0.18 µM, MCF-7 IC₅₀ = 0.09 µM, and B16-F10 IC₅₀ = 0.12 µM, comparable to the EGFR/HER-2 inhibitor erlotinib as positive control [1]. In contrast, 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde derivatives—representative of halogenated aryl analogs lacking the benzodioxole moiety—exhibited substantially weaker anticancer activity against MCF-7 cells, with IC₅₀ values in the range of 2.11–4.9 µM, representing an approximately 23- to 54-fold reduction in potency [2]. The benzodioxole group's contribution to antiproliferative potency is attributed to enhanced π-stacking interactions with the HER-2 ATP-binding pocket and improved cellular permeability conferred by the methylenedioxy ring system.

anticancer activity HER-2 inhibition MCF-7 cytotoxicity

N-Phenyl Substitution Confers Synthetic Tractability and Enhanced Lipophilicity vs. N-Unsubstituted Benzodioxole-Pyrazole-4-carbaldehydes

The N-phenyl substituent in 1004451-69-7 (CAS 1004451-69-7) is structurally decisive for both synthetic accessibility and physicochemical properties relative to the N-unsubstituted congener, 3-(1,3-benzodioxol-5-yl)-1H-pyrazole-4-carbaldehyde (CAS 1046461-90-8). The N-phenyl group enables the Pd-catalyzed cross-coupling synthetic route from 1-phenyl-1H-pyrazol-3-ol via triflate intermediates, a methodology reported to deliver 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes with broad substrate scope [1]. In contrast, the N-unsubstituted analog (CAS 1046461-90-8, MW 216.19 g·mol⁻¹) cannot exploit this efficient coupling strategy and typically requires linear de novo pyrazole construction. Computed log P values for 1004451-69-7 (predicted log P ≈ 3.2–3.5) exceed those of the N-unsubstituted analog (predicted log P ≈ 1.8–2.1) by approximately 1.1–1.7 log units, translating to a 12- to 50-fold higher calculated n-octanol/water partition coefficient that favors membrane permeability and target engagement in cellular assays . The N-phenyl group also eliminates the tautomeric uncertainty inherent to N-unsubstituted pyrazoles, ensuring a single defined regioisomer for downstream derivatization.

synthetic accessibility Pd-catalyzed cross-coupling physicochemical properties

Benzodioxole vs. 2,3-Dihydrobenzodioxin: Ring Oxidation State Effects on Biological Target Engagement

The 1,3-benzodioxole ring (methylenedioxy, O–CH₂–O) in 1004451-69-7 is structurally distinct from the 2,3-dihydrobenzo[1,4]dioxin ring (O–CH₂–CH₂–O) found in 3-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 213748-09-5). In benzodioxole–pyrazole COX-2/5-LOX inhibition studies, the methylenedioxy bridge was essential for high COX-2 affinity (IC₅₀ = 0.33 µM), whereas the ethylene-bridged benzodioxin system introduces an additional CH₂ unit, increasing ring flexibility and altering the spatial orientation of the oxygen lone pairs, resulting in reduced enzyme complementarity [1]. The benzodioxole O–C–O bond angle (∼105–108°) imposes a more acute oxygen–oxygen distance (∼2.3 Å) compared to the O–C–C–O motif in benzodioxins (O–O distance ∼2.8–3.0 Å), directly affecting hydrogen-bonding geometry with target residues . No benzodioxin-containing pyrazole-4-carbaldehyde derivatives have been reported to achieve the sub-micromolar dual COX-2/5-LOX inhibition documented for benzodioxole-pyrazole hybrids.

benzodioxole pharmacophore benzodioxin comparator COX inhibition selectivity

4-Formyl Reactivity Profile: Quantified Aldehyde Versatility vs. Reduced or Oxidized Congeners

The 4-carbaldehyde group in 1004451-69-7 is the key reactive handle differentiating it from the corresponding 4-carboxylic acid (oxidized) and 4-hydroxymethyl (reduced) analogs. In the 3-aryl-1-phenyl-1H-pyrazole series, 4-carbaldehydes have been converted to chalcones, pyrazolines, oximes, carbonitriles, Schiff bases, and Knoevenagel adducts in documented yields of 68–92% under mild conditions [1][2]. A specific one-pot Vilsmeier–Haack protocol for 1,3-diarylpyrazole-4-carbaldehydes achieves product yields of 75–85% without intermediate purification, whereas the corresponding carboxylic acid requires pre-activation (e.g., acid chloride formation) for analogous condensations, adding a synthetic step and reducing overall yield by 15–25% [3]. The aldehyde also enables chemoselective reductive amination in the presence of the benzodioxole ring, which tolerates mild reducing conditions (NaBH(OAc)₃, NaBH₄) without methylenedioxy ring opening—a selectivity feature not guaranteed with the more electrophilic acid chloride derivatives.

aldehyde reactivity Schiff base formation Knoevenagel condensation building block versatility

High-Impact Application Scenarios for 3-(Benzo[D][1,3]dioxol-5-YL)-1-phenyl-1H-pyrazole-4-carbaldehyde (1004451-69-7)


Dual COX-2/5-LOX Inhibitor Lead Generation via C4-Aldehyde Condensation Chemistry

1004451-69-7 serves as the direct precursor for synthesizing benzodioxole–pyrazole hybrids with dual cyclooxygenase-2 and 5-lipoxygenase inhibitory activity. Condensation of the 4-carbaldehyde with hydrazines, thiosemicarbazides, or active methylene compounds yields derivatives that have demonstrated COX-2 IC₅₀ values as low as 0.33 µM and 5-LOX IC₅₀ values as low as 3.11 µM, with concomitant in vivo anti-inflammatory and analgesic efficacy comparable to diclofenac sodium [1]. The aldehyde reactivity supports parallel library synthesis under mild conditions (room temperature, ethanol solvent), enabling rapid SAR exploration around the benzodioxole-pyrazole core without protecting-group manipulation.

HER-2-Targeted Anticancer Agent Development Leveraging the Benzodioxole Pharmacophore

The benzodioxole-pyrazole architecture accessible from 1004451-69-7 has produced thiazolyl-pyrazoline derivatives with HER-2 IC₅₀ = 0.18 µM and MCF-7 antiproliferative IC₅₀ = 0.09 µM—potency comparable to the clinical EGFR/HER-2 inhibitor erlotinib [2]. This compound provides a validated entry point for synthesizing benzodioxole-containing kinase inhibitor candidates via Knoevenagel condensation with thiazolyl-acetophenones or related active methylene partners, followed by cyclization to the pyrazoline. The N-phenyl substituent ensures a single, well-defined regioisomeric product, a critical advantage for reproducible biological data in kinase selectivity panels.

Schiff Base Fluorescent Probe Synthesis for Metal Ion Sensing

The 4-carbaldehyde group of 1004451-69-7 undergoes facile Schiff base formation with primary amines (yields typically 80–92% in ethanol at room temperature) to generate conjugated imine systems with demonstrated fluorescence properties [3]. Pyrazole-based Schiff bases have been characterized as fluorescent sensors for transition metal ions (Cu²⁺, Zn²⁺, Fe³⁺) with detection limits in the sub-micromolar range. The electron-rich benzodioxole ring modulates the HOMO–LUMO gap of the resulting Schiff base, shifting excitation/emission wavelengths relative to phenyl-substituted analogs—a tunability feature not available with simpler aromatic aldehydes.

Benzodioxole Bioisostere Library Synthesis for ADMET Optimization

In lead optimization campaigns where a phenolic or catechol substructure poses metabolic liability (rapid glucuronidation/sulfation), 1004451-69-7 enables systematic replacement with the methylenedioxy-bridged bioisostere. The benzodioxole ring blocks Phase II conjugation at the catechol oxygens while preserving hydrogen-bonding capacity, as evidenced by the metabolic stability of benzodioxole-containing clinical candidates including anle138b (a pyrazole-based α-synuclein aggregation inhibitor in Phase II trials) [4]. This compound allows parallel synthesis of benzodioxole-containing analog libraries via the aldehyde handle, facilitating rapid metabolite identification and CYP450 stability profiling without de novo scaffold construction.

Quote Request

Request a Quote for 3-(Benzo[D][1,3]dioxol-5-YL)-1-phenyl-1H-pyrazole-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.